2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid
Description
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid is an organic compound with a complex structure that includes a brominated aromatic ring and a butanoic acid moiety
Properties
IUPAC Name |
2-[(4-bromo-3-methylbenzoyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-10(12(16)17)14-11(15)8-4-5-9(13)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQACQAWJKWFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid typically involves the following steps:
Preparation of 4-Bromo-3-methylbenzoic acid: This can be achieved by the hydrolysis of 4-bromo-3-methylbenzonitrile.
Formation of 4-Bromo-3-methylbenzoyl chloride: This intermediate is prepared by reacting 4-bromo-3-methylbenzoic acid with thionyl chloride.
Coupling with Butanoic Acid Derivative: The final step involves coupling the 4-bromo-3-methylbenzoyl chloride with a butanoic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic ring and the butanoic acid moiety.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule .
Scientific Research Applications
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interactions of brominated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid involves its interaction with specific molecular targets. The brominated aromatic ring can interact with enzymes or receptors, potentially inhibiting or modifying their activity . The butanoic acid moiety can also play a role in these interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 4-Bromo-3-methylbenzoyl chloride
- 2-(4-Bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole
Uniqueness
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid is unique due to its combination of a brominated aromatic ring and a butanoic acid moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
